(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
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Overview
Description
The compound “(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolo[3,4-a]indolizine core, followed by the introduction of the nitrophenyl and carbonyl groups. Common synthetic methods may include:
Cyclization reactions: to form the indolizine core.
Nitration reactions: to introduce nitro groups.
Carbonylation reactions: to attach carbonyl groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups may yield amines, while oxidation may produce carboxylic acids.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of other complex organic molecules.
Study of reaction mechanisms: Its reactions can provide insights into the mechanisms of organic transformations.
Biology
Biological activity: Compounds with similar structures may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile: shares similarities with other indolizine derivatives and nitrophenyl-containing compounds.
Uniqueness
Structural complexity: The combination of multiple functional groups and the indolizine core makes it unique.
Its unique structure may lead to specific applications not possible with simpler compounds.
Properties
Molecular Formula |
C24H15N5O7 |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(3aS,4R,9aS,9bR)-4-(3-nitrobenzoyl)-2-(4-nitrophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-8-carbonitrile |
InChI |
InChI=1S/C24H15N5O7/c25-12-13-8-9-26-18(10-13)19-20(21(26)22(30)14-2-1-3-17(11-14)29(35)36)24(32)27(23(19)31)15-4-6-16(7-5-15)28(33)34/h1-11,18-21H/t18-,19-,20-,21+/m0/s1 |
InChI Key |
QVEBHVNNDQKRNS-XSDIEEQYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[C@H]2[C@@H]3[C@H]([C@H]4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2C3C(C4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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